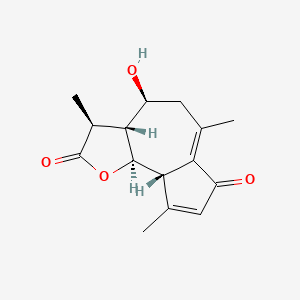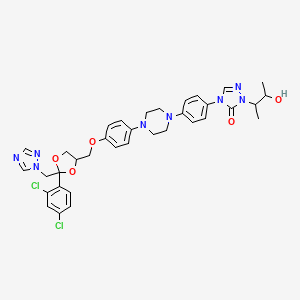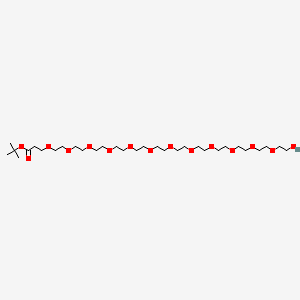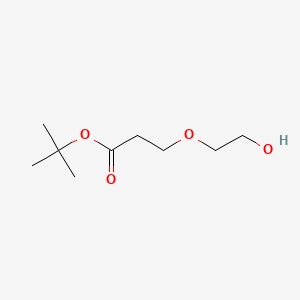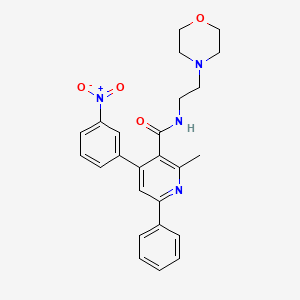
FR 76830
概要
説明
FR-76830は、藤沢薬品工業株式会社によって開発された合成された徐脈剤です。 主に虚血および再灌流時の心保護作用について科学研究で使用されています 。 この化合物の分子式はC25H26N4O4、分子量は446.5です .
準備方法
化学反応の分析
FR-76830は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は特定の条件下で酸化され、さまざまな酸化生成物を生成する可能性があります。
還元: 還元反応は、一般的な還元剤を使用して行うことができ、還元誘導体の生成につながります。
置換: 置換反応には、化合物の官能基の置換が含まれ、ハロゲンやアルキル化剤などの試薬がよく使用されます。
これらの反応で使用される一般的な試薬や条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、DMSOなどの溶媒などがあります 。これらの反応から生成される主要な生成物は、使用される特定の条件や試薬によって異なります。
科学研究への応用
FR-76830は、以下を含むいくつかの科学研究への応用があります。
心臓血管研究: 虚血および再灌流時の心保護作用を研究するために使用されます.
生物学的研究: この化合物は、心臓の機械的機能と代謝への影響を調査するために使用されます.
科学的研究の応用
FR-76830 has several scientific research applications, including:
Cardiovascular Research: It is used to study the cardioprotective effects during ischemia and reperfusion.
Biological Studies: The compound is utilized to investigate its effects on cardiac mechanical function and metabolism.
Pharmacological Research: FR-76830 is employed in the development of new bradycardiac agents and to understand their mechanisms of action.
作用機序
FR-76830は、ATPase活性を刺激することによって効果を発揮します。ATPase活性は、細胞のエネルギーバランスを維持する上で重要な役割を果たしています 。この化合物は徐脈を引き起こし、心拍数を低下させ、虚血中の心筋細胞を保護します。 また、後期虚血時および再灌流後にATP含量を維持するのに役立ちます 。 関与する分子標的と経路には、ATPaseおよび関連する代謝経路が含まれます .
類似の化合物との比較
FR-76830は、その特定の作用機序と心保護作用により、他の徐脈剤とは異なります。類似の化合物には以下が含まれます。
ジルチアゼム: 研究で比較に使用されるもう1つの徐脈剤.
イバブラジン: 洞結節のIf電流の選択的阻害剤であり、心拍数を低下させるために使用されます。
ベラパミル: 徐脈作用のあるカルシウムチャネルブロッカー。
類似化合物との比較
FR-76830 is unique compared to other bradycardiac agents due to its specific mechanism of action and cardioprotective properties. Similar compounds include:
Diltiazem: Another bradycardiac agent used for comparison in research studies.
Ivabradine: A selective inhibitor of the If current in the sinoatrial node, used to reduce heart rate.
Verapamil: A calcium channel blocker with bradycardiac effects.
FR-76830 stands out due to its specific ATPase stimulation and its effectiveness in preserving myocardial ATP content during ischemia .
特性
IUPAC Name |
2-methyl-N-(2-morpholin-4-ylethyl)-4-(3-nitrophenyl)-6-phenylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-18-24(25(30)26-10-11-28-12-14-33-15-13-28)22(20-8-5-9-21(16-20)29(31)32)17-23(27-18)19-6-3-2-4-7-19/h2-9,16-17H,10-15H2,1H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBRMVZTOLAZRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCCN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70150329 | |
| Record name | FR 76830 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113243-75-7 | |
| Record name | FR 76830 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113243757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FR 76830 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
